Methyl 1-methylpiperidine-4-carboxylate
Overview
Description
Methyl 1-methylpiperidine-4-carboxylate (MMP) is an organic compound belonging to the class of alkyl carboxylates. It is a colorless liquid with a molecular formula of C7H13NO2. It is used in a variety of applications, including as a reagent in organic synthesis, as a solvent for pharmaceuticals, and as a catalyst for polymerization reactions. It has also been used in the synthesis of various drugs and in the production of pesticides.
Scientific Research Applications
Antibacterial Evaluation
- Methyl 1-methylpiperidine-4-carboxylate derivatives exhibit significant antibacterial properties. The synthesis and antibacterial evaluation of various derivatives, such as 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, have shown valuable results in inhibiting bacterial growth (Aziz‐ur‐Rehman et al., 2017).
Chemical Equilibrium and Conformational Analysis
- This compound is involved in the formation of stable species in aqueous solutions, as evidenced by studies using nuclear magnetic resonance (NMR) spectroscopy. This compound plays a crucial role in understanding chemical equilibria and conformational behaviors in various chemical processes (Mcgregor et al., 2018).
Synthesis of Biologically Active Compounds
- The compound is used in the asymmetric benzylation process, crucial for the preparation of biologically active compounds. This synthesis method is advantageous due to its use of inexpensive materials and mild reaction conditions, leading to the production of chiral 3-benzylpiperidine backbone structures, which are significant in pharmaceutical applications (Wang et al., 2018).
Intermediate in Synthesis of Pharmacological Agents
- This compound serves as an important intermediate in the synthesis of various pharmacological agents. For example, its derivatives are used in creating inhibitors for protein tyrosine kinase Jak3, highlighting its significance in medicinal chemistry (Chen Xin-zhi, 2011).
Production of Triazaspiro Compounds
- This compound is essential in the synthesis of 1,4,9-triazaspiro[5,5]undecane and 3,7,11-triazaspiro[5,6]dodecane, which have applications in the production of mono- and di-substituted derivatives used in various chemical industries (Kuroyan et al., 1986).
Study of Piperidinium Derivatives
- This compound is involved in the study of piperidinium derivatives. Research on 4-methylpiperidinium 4-methylpiperidine-N-carboxylate hydrate, for instance, provides insights into the structural and chemical properties of these compounds, which are vital in understanding their roles in various chemical reactions (Freytag & Jones, 1999).
Safety and Hazards
“Methyl 1-methylpiperidine-4-carboxylate” is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352 . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes and seek medical attention .
properties
IUPAC Name |
methyl 1-methylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAOKPRJTMFBTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394342 | |
Record name | Methyl 1-methylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1690-75-1 | |
Record name | 4-Piperidinecarboxylic acid, 1-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1690-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-methylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1-Methyl-4-piperidinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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